molecular formula C16H17NO4 B11075749 4-[(2-methoxyphenyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one

4-[(2-methoxyphenyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one

Cat. No.: B11075749
M. Wt: 287.31 g/mol
InChI Key: WNQPEIIDBNOBOA-UHFFFAOYSA-N
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Description

4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyran ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the aniline derivative. One common method involves the nitration of arenes followed by reduction to obtain the aniline derivative . The pyran ring is then introduced through a cyclization reaction, often involving the use of ethyl acetoacetate and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyclization reactions in high-yield conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyran ring with an aniline derivative sets it apart from other heterocyclic compounds .

This detailed article provides a comprehensive overview of 4-(2-Methoxyanilino)-6-methyl-3-propionyl-2H-pyran-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-(2-methoxyanilino)-6-methyl-3-propanoylpyran-2-one

InChI

InChI=1S/C16H17NO4/c1-4-13(18)15-12(9-10(2)21-16(15)19)17-11-7-5-6-8-14(11)20-3/h5-9,17H,4H2,1-3H3

InChI Key

WNQPEIIDBNOBOA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2OC

Origin of Product

United States

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